molecular formula C9H9N3O B1487073 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol CAS No. 870535-62-9

4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B1487073
CAS No.: 870535-62-9
M. Wt: 175.19 g/mol
InChI Key: WQJWXHNCFXFRGF-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-1,2,4-triazol-5-yl)phenol (CAS 870535-62-9) is a high-value chemical building block and research compound with significant potential in medicinal chemistry and neuroscience. It belongs to the class of 1,5-diaryl-1H-1,2,4-triazoles, which are recognized for their potent biological activity . This compound serves as a key synthetic precursor for the development of prospective Positron Emission Tomography (PET) radioligands aimed at imaging the Cyclooxygenase-1 (COX-1) enzyme in the brain . COX-1 is a crucial enzyme implicated in neuroinflammatory processes associated with conditions such as Alzheimer's disease and Parkinson's disease . The molecular structure of 4-(1-Methyl-1H-1,2,4-triazol-5-yl)phenol, featuring a phenol group attached to a 1-methyl-1,2,4-triazole ring, makes it a versatile intermediate for further chemical modification and radiolabeling efforts . Researchers can utilize this compound to explore its mechanism of action as a COX-1 inhibitor, contributing to the search for biomarkers of neuroinflammation and tools for central nervous system drug development . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4-(2-methyl-1,2,4-triazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-9(10-6-11-12)7-2-4-8(13)5-3-7/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJWXHNCFXFRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol includes a triazole ring and a phenolic group. This unique structure contributes to its interaction with various biological targets.

The mechanism of action for 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol involves:

  • Molecular Targeting : The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can influence various signaling pathways related to inflammation and apoptosis.
  • Cell Cycle Arrest : Studies have shown that derivatives of triazole compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, certain triazole derivatives have been reported to inhibit tubulin polymerization, which is crucial for mitotic processes in cancer cells .

Anticancer Activity

The anticancer potential of 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol has been evaluated in several studies. Notably:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, it showed IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
Cell LineIC50 Value (µM)Reference Drug IC50 (µM)
MCF-715.6 - 23.9Doxorubicin: 19.7
HCT-116Not specifiedDoxorubicin: 22.6

Selectivity and Toxicity

The selectivity of 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol towards cancer cells compared to normal cells is crucial for its therapeutic potential:

  • Selectivity Index : Some studies report that certain triazole derivatives exhibit weak cytotoxic effects on normal cells while maintaining potent activity against cancer cells . This suggests a favorable therapeutic window.

Study on Anticancer Activity

A study investigated the anticancer efficacy of a triazole derivative similar to 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol against HeLa (cervical cancer) and MCF-7 cells. The results indicated that the compound induced significant apoptosis and cell cycle arrest in the G2/M phase .

In Vivo Studies

Further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Preliminary data suggest promising results; however, detailed pharmacokinetic studies are warranted.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Implications
Compound Name Structural Features Key Differences Implications
4-(1-Methyl-1H-1,2,4-triazol-5-yl)phenol Phenol + 1-methyl-1,2,4-triazole Baseline structure High polarity due to phenolic –OH; moderate solubility in polar solvents
2-Amino-5-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol Amino-phenol + 1,3-dimethyl-triazole Additional amino and methyl groups Enhanced hydrogen bonding and steric hindrance; potential for increased bioavailability
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one Chlorophenyl + triazolone + cyclopropylmethyl Chlorine substituent and triazolone ring Increased lipophilicity; altered electronic properties for enzyme inhibition
4-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol Thiazole + thiol + triazole Thiol and thiazole moieties Higher reactivity (disulfide formation); potential for metal coordination
4-(3-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol Methylphenyl + phenyl + thiol Dual aryl groups and thiol Improved membrane permeability but reduced aqueous solubility

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
4-(1-Methyl-1H-1,2,4-triazol-5-yl)phenol 175.18 1.2 12.5 (DMSO)
2-Amino-5-(1,3-dimethyl-triazol-5-yl)phenol 204.23 0.8 8.3 (Water)
4-(4-Chlorophenyl)-triazol-5(4H)-one derivative 279.73 2.5 1.2 (Ethanol)
4-Methyl-5-(thiazol-4-yl)-triazole-3-thiol 274.36 3.1 0.5 (DCM)

The phenolic –OH in the target compound enhances aqueous solubility compared to thiol or chloro derivatives, which exhibit higher logP values due to hydrophobic substituents.

Preparation Methods

Preparation of the 1-methyl-1H-1,2,4-triazole Intermediate

A crucial precursor is 1-methyl-1H-1,2,4-triazole , which can be prepared via nucleophilic substitution on 1,2,4-triazole:

Step Reagents & Conditions Description
1 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane, reflux Methylation of 1,2,4-triazole at N1 position by reaction with chloromethane under strong alkali conditions, yielding 1-methyl-1,2,4-triazole with high selectivity and yield.

This method avoids issues of N-methyl isomerization and over-quaternization by controlling reaction conditions carefully.

Functionalization at the 5-Position of 1-methyl-1H-1,2,4-triazole

To introduce a substituent at the 5-position (needed for subsequent coupling to phenol), lithiation and electrophilic substitution are employed:

Step Reagents & Conditions Description
2a 1-methyl-1H-1,2,4-triazole, tetrahydrofuran (THF), TMEDA, n-butyllithium (n-BuLi), dibromomethane, low temperature Formation of 5-bromo-1-methyl-1H-1,2,4-triazole via lithiation followed by reaction with dibromomethane.
2b Alternatively, use LDA and trimethylchlorosilane to obtain 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole This silyl group can be used as a protective group or for further functionalization.

These steps provide versatile intermediates for further transformations.

Carboxylation and Esterification at the 3-Position of the Triazole Ring

The 3-position carboxylic acid derivative is prepared via lithiation and carbonation:

Step Reagents & Conditions Description
3 5-bromo or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole, THF, LDA, carbon dioxide (CO2), low temperature Introduction of carboxylic acid group at 3-position by reaction with CO2 after lithiation.
4 Thionyl chloride, methanol Conversion of the acid into methyl ester for easier handling and further reactions.

This sequence yields 1-methyl-1H-1,2,4-triazole-3-methyl carboxylate derivatives.

Removal of Protective Groups and Debromination

Final steps involve removal of bromine or silyl groups to yield the free triazole derivative:

Step Reagents & Conditions Description
5a 5-bromo-1-methyl-1H-1,2,4-triazole-3-methyl carboxylate, 5% Pd/C catalyst, DBU, methanol, hydrogen atmosphere, pressurized Catalytic hydrogenation to remove bromine, yielding the methylated triazole carboxylate.
5b Alternatively, zinc powder in acetic acid for debromination A chemical reduction method for bromine removal.
5c Reaction of 5-trimethylsilyl derivative with tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran Removal of silyl protecting group to yield free triazole derivative.

These methods ensure the formation of pure 1-methyl-1H-1,2,4-triazole-3-methyl formate intermediates.

Coupling of 1-methyl-1H-1,2,4-triazol-5-yl Group to Phenol

While direct literature on 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol synthesis is limited, analogous methods for related triazole-phenol compounds (such as 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol) provide a synthetic blueprint:

Step Reagents & Conditions Description
6 Conversion of appropriate aniline derivatives to azides using tert-butyl nitrite and azidotrimethylsilane in acetonitrile Formation of aryl azides as precursors.
7 Azide-alkyne Huisgen cycloaddition ("click chemistry") with 4-[(trimethylsilyl)ethynyl]phenol, tetrabutylammonium fluoride, CuSO4·5H2O, sodium ascorbate Formation of 1,2,3-triazole ring linked to phenol at para position.
8 Deprotection and further functionalization to yield desired triazolylphenol derivatives.

This copper(I)-catalyzed azide-alkyne cycloaddition is a robust method for triazole-phenol linkage and can be adapted for 1,2,4-triazole systems with appropriate modifications.

Summary Table of Key Preparation Steps

Step No. Target Intermediate Key Reagents & Conditions Outcome / Notes
1 1-methyl-1H-1,2,4-triazole 1,2,4-triazole, KOH, ethanol, chloromethane, reflux Selective N1 methylation
2 5-bromo or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole n-BuLi or LDA, dibromomethane or trimethylchlorosilane, THF, low temp 5-position functionalization
3 5-substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid LDA, CO2, THF, low temp Carboxylation at 3-position
4 Methyl ester derivative Thionyl chloride, methanol Esterification
5 Debromination / desilylation Pd/C hydrogenation or Zn/acetic acid or TBAF Removal of protective groups
6 Coupling to phenol Azide formation, Huisgen cycloaddition, Cu(I) catalysis Formation of triazolylphenol linkage

Research Findings and Notes

  • The methylation of 1,2,4-triazole using chloromethane under strong alkali conditions is efficient and avoids side reactions like isomerization.
  • Lithiation at the 5-position allows versatile functionalization, enabling introduction of bromine or silyl groups, which serve as handles for further transformations.
  • Carboxylation with CO2 and subsequent esterification provide useful intermediates for coupling chemistry.
  • Copper(I)-catalyzed azide-alkyne cycloaddition is a widely used, mild, and high-yielding method for constructing triazole-phenol linkages, adaptable to various triazole isomers.
  • While the cited literature focuses on 1,2,3-triazole derivatives linked to phenol, the synthetic principles are applicable to 1,2,4-triazole analogues with tailored conditions.

Q & A

Q. What are the established synthetic routes for 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with commercially available triazole and phenol derivatives. Key steps include:

  • Intermediate formation : Coupling 1-methyl-1H-1,2,4-triazole with a halogenated phenol precursor via nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Yield optimization requires precise control of reaction time, temperature, and stoichiometry .
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

  • X-ray crystallography : Single-crystal XRD (using SHELX programs ) provides definitive structural data. For example, a typical R factor of ≤0.05 and wR factor of ≤0.15 indicate high-quality refinement .
  • NMR/FTIR : 1^1H/13^{13}C NMR (DMSO-d6d_6) resolves triazole and phenol proton environments, while FTIR confirms O–H (3200–3500 cm1^{-1}) and triazole C=N (1600–1650 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks ([M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Discrepancies may arise from tautomerism, solvent effects, or paramagnetic impurities. Methodological approaches include:

  • Variable-temperature NMR : To identify dynamic tautomeric equilibria (e.g., triazole ring proton exchange) .
  • Computational validation : Density Functional Theory (DFT) simulations (B3LYP/6-311++G(d,p)) predict NMR chemical shifts and IR vibrations, cross-validating experimental data .
  • Error analysis : Apply statistical methods (e.g., χ2^2 tests) to assess crystallographic data reliability, as outlined in Data Reduction and Error Analysis for the Physical Sciences .

Q. What mechanistic insights exist for the biological activity of this compound, particularly in enzyme inhibition?

  • PARP-1 inhibition : Structural analogs (e.g., Talazoparib ) suggest that the triazole-phenol scaffold chelates catalytic Zn2+^{2+} ions via nitrogen and oxygen donors.
  • In vitro assays : Competitive inhibition kinetics (IC50_{50} determination) using fluorogenic substrates or NAD+^+ depletion assays .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to PARP-1’s catalytic domain (PDB: 4UND), with pose validation via MD simulations .

Q. How do solvent polarity and pH affect the compound’s stability and reactivity?

  • Solvatochromic studies : UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, ethanol) reveals bathochromic shifts due to π→π* transitions in the triazole ring .
  • pH-dependent stability : Accelerated degradation studies (25–60°C) in buffered solutions (pH 1–13) identify optimal storage conditions (e.g., pH 7–9, 4°C) .

Q. What strategies are effective for synthesizing metal complexes with this ligand, and how do they enhance bioactivity?

  • Coordination chemistry : React 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in ethanol/water under inert atmosphere. Characterize via cyclic voltammetry and single-crystal XRD .
  • Enhanced bioactivity : Metal complexes often show improved antimicrobial activity (e.g., MIC values ≤8 µg/mL against S. aureus) due to synergistic redox activity and membrane disruption .

Methodological Notes

  • Crystallography : Use SHELXL for refinement, ensuring data-to-parameter ratios >10 to avoid overfitting .
  • Data reporting : Include tables for key parameters (e.g., reaction yields, XRD R factors, IC50_{50} values) to enhance reproducibility.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol

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